![molecular formula C28H21NO8 B1240430 Lamellarin N CAS No. 149379-26-0](/img/structure/B1240430.png)
Lamellarin N
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Overview
Description
Lamellarin N is a natural product found in Didemnum, Lamellaria latens, and Lamellaria with data available.
Scientific Research Applications
Anticancer Activity
Lamellarin N, part of the lamellarins family, has shown promising anticancer properties. These hexacyclic pyrrole alkaloids, originally isolated from marine invertebrates, exhibit significant anti-tumor activity. They induce apoptotic cell death in cancer cells through mechanisms like inhibition of protein kinases relevant to cancer, including cyclin-dependent kinases and glycogen synthase kinase-3. This activity is linked to their interaction with DNA and direct effects on mitochondria, suggesting their potential as therapeutic agents in cancer treatment (Baunbæk et al., 2008).
Mechanisms of Action
Lamellarins, particularly Lamellarin D, act as potent inhibitors of nuclear and mitochondrial topoisomerase I. They interfere directly with mitochondria, triggering cancer cell death. The pharmacology of lamellarins emphasizes their role as a foundation in designing anticancer compounds, with substantial efforts made to enhance synthetic methods and develop novel structures (Bailly, 2015).
Impact on Mitochondria
A notable aspect of Lamellarin D's mechanism is its direct proapoptotic impact on cancer cell mitochondria. It induces early disruption of mitochondrial transmembrane potential, leading to mitochondrial swelling and cytochrome c leakage. This effect occurs independently of nuclear factors, indicating that Lamellarin D primarily induces mitochondrial apoptosis, bypassing some forms of apoptosis resistance in tumor cells (Kluza et al., 2006).
Overcoming Multidrug Resistance
Lamellarins have also been explored for their ability to overcome multidrug resistance (MDR) in cancer. Studies show that certain lamellarins are effective against tumor cells resistant to conventional treatments, offering a new avenue for treating chemoresistant cancers. This includes inhibiting P-glycoprotein (P-gp) mediated MDR, a major challenge in cancer therapy (Quesada et al., 1996).
Drug Delivery Research
In the context of drug delivery, research has been conducted on using polymeric micelles as nanocarriers for Lamellarin N, aiming to improve its solubility and bioavailability. This approach holds promise for enhancing the therapeutic potential of Lamellarin N against cancer cells (Pungkham et al., 2011).
properties
CAS RN |
149379-26-0 |
---|---|
Product Name |
Lamellarin N |
Molecular Formula |
C28H21NO8 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one |
InChI |
InChI=1S/C28H21NO8/c1-34-20-5-4-14(9-17(20)30)24-25-16-11-23(36-3)19(32)12-21(16)37-28(33)27(25)29-7-6-13-8-18(31)22(35-2)10-15(13)26(24)29/h4-12,30-32H,1-3H3 |
InChI Key |
POCZBHBFCIWCCV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O |
Other CAS RN |
149379-26-0 |
synonyms |
lamellarin N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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